1,1'-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one)
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Overview
Description
1,1’-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one) is a complex organic compound that features a purine core linked to piperazine moieties through ethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one) typically involves a multi-step process. One common method includes the copper-catalyzed [3+2]-cycloaddition reaction between bis-azides generated in situ from 1,1’- (piperazine-1,4-diyl)bis (2-chloroethan-1-one) and 1,4-bis (2-bromoethyl)piperazine with a set of organic isothiocyanates
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1’-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine or purine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1,1’-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential anticancer properties.
Mechanism of Action
The mechanism of action of 1,1’-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its molecular targets and pathways are ongoing, with a focus on its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,1’- (pyrazine-1,4-diyl)-bis (propan-2-one): Another compound with a similar core structure but different substituents.
1H-purine-2,6-dione derivatives: Compounds with a purine core that exhibit different biological activities.
Uniqueness
1,1’-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one) is unique due to its specific combination of purine and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.
Properties
CAS No. |
362524-59-2 |
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Molecular Formula |
C17H24N8O2 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1-[4-[2-(4-acetylpiperazin-1-yl)-7H-purin-6-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H24N8O2/c1-12(26)22-3-7-24(8-4-22)16-14-15(19-11-18-14)20-17(21-16)25-9-5-23(6-10-25)13(2)27/h11H,3-10H2,1-2H3,(H,18,19,20,21) |
InChI Key |
ZKAFQVUHSPGXQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=NC3=C2NC=N3)N4CCN(CC4)C(=O)C |
Origin of Product |
United States |
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